Fenoxanil

Description

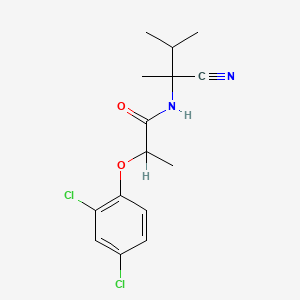

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOKJNROJISWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057942 | |

| Record name | Fenoxanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115852-48-7 | |

| Record name | Fenoxanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115852-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxanil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115852487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VES28A6VJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenoxanil on Pyricularia oryzae

Abstract

Fenoxanil is a systemic fungicide renowned for its efficacy against rice blast disease, caused by the ascomycete fungus Pyricularia oryzae (also known as Magnaporthe oryzae).[1][2][3] Its fungicidal activity stems from a highly specific mode of action, classifying it as a Melanin Biosynthesis Inhibitor (MBI-D).[4] This guide provides a detailed exploration of the molecular and biochemical underpinnings of this compound's action. We will dissect the critical role of melanin in the fungal infection process, pinpoint the precise enzymatic target of this compound, and present the experimental workflows used to validate this mechanism. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important agricultural tool.

The Imperative of Melanin in the Pathogenesis of Pyricularia oryzae

The infection cycle of P. oryzae is a remarkable example of specialized biological engineering. The process begins when a fungal spore, or conidium, lands on a host surface, such as a rice leaf.[5] To breach the formidable physical barrier of the plant cuticle, the fungus develops a specialized infection structure called an appressorium.[6][7]

The functionality of the appressorium is entirely dependent on its ability to generate immense hydrostatic turgor pressure. This pressure, estimated to be as high as 8 MPa, provides the mechanical force necessary for an infection peg to emerge from the base of the appressorium and physically puncture the host epidermis.[6] This entire process is critically dependent on the synthesis and deposition of a melanin layer in the appressorial cell wall.[1][6][7] This layer acts as a semi-permeable barrier, retaining glycerol and other osmolytes within the appressorium while allowing water to enter, thus building the required pressure.[7] Without a properly formed melanin layer, the appressorium cannot achieve turgor and the fungus is rendered non-pathogenic.[8]

P. oryzae produces dihydroxynaphthalene (DHN)-melanin via a well-elucidated polyketide synthesis pathway.[6][7] The key steps are:

-

The polyketide synthase enzyme, ALB1, synthesizes the precursor 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN).[6][7]

-

A series of reduction and dehydration steps convert 1,3,6,8-THN into intermediates, including scytalone and vermelone.[6][9]

-

The enzymes 1,3,6,8-THN reductase (4HNR), scytalone dehydratase (SDH) , and 1,3,8-trihydroxynaphthalene reductase (3HNR) catalyze these conversions.[6][7]

-

Finally, the monomer 1,8-dihydroxynaphthalene (1,8-DHN) is oxidatively polymerized to form the DHN-melanin pigment.[6]

Core Mechanism: Specific Inhibition of Scytalone Dehydratase

The primary molecular target of this compound is the enzyme scytalone dehydratase (SDH) .[1][10] This enzyme is a crucial bottleneck in the melanin pathway, as it is responsible for catalyzing two distinct dehydration reactions: the conversion of scytalone to 1,3,8-trihydroxynaphthalene and the conversion of vermelone to 1,8-dihydroxynaphthalene.[1][11][12]

This compound acts as a potent and specific inhibitor of SDH.[1][13] By binding to the enzyme, it prevents the removal of a water molecule from the substrates, effectively halting the biosynthetic cascade. This blockade leads to two critical consequences for the fungus:

-

Cessation of Melanin Production: The pathway is interrupted, preventing the formation of the 1,8-DHN monomer required for polymerization into melanin.[2][14]

-

Failed Appressorial Function: Without the structural and semi-permeable melanin layer, the appressorium cannot accumulate the necessary turgor pressure to facilitate host penetration.[1]

This mechanism explains why this compound is highly effective as a preventative fungicide; it neutralizes the fungus at the very initial stage of infection.[1][2] Structural analyses of SDH complexed with similar tight-binding inhibitors reveal a hydrophobic active site cavity where the inhibitor binds, often involving interactions with key residues like asparagine, tyrosine, and phenylalanine, effectively occluding the substrate.[15][16][17]

Experimental Validation of the Mechanism of Action

A multi-tiered experimental approach is essential to rigorously validate the mechanism of a targeted fungicide like this compound. The causality behind this workflow is to progress from the specific molecular target (the enzyme) to the whole-organism physiological effect (melanin production and pathogenicity).

Protocol: In Vitro Scytalone Dehydratase Inhibition Assay

-

Expertise & Rationale: This assay provides direct, quantitative evidence of enzyme inhibition, isolating the interaction between the compound and its purified target. This removes the complexities of cellular uptake and metabolism, confirming the primary molecular interaction. A heterologous expression system like E. coli is used to produce large quantities of pure, active enzyme for kinetic studies.[18]

-

Methodology:

-

Gene Cloning and Expression: The gene encoding SDH (RSY1) from P. oryzae is cloned into an E. coli expression vector (e.g., pET series with a His-tag).

-

Protein Expression and Purification: The transformed E. coli is cultured and induced to express the recombinant SDH. The enzyme is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

-

Enzyme Assay:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

In a 96-well UV-transparent plate, add the reaction buffer, purified SDH, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

Initiate the reaction by adding the substrate, scytalone.

-

Monitor the increase in absorbance at 336 nm, which corresponds to the formation of the product, 1,3,8-THN.

-

-

Data Analysis: Calculate the initial reaction rates for each this compound concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Protocol: Fungal Mycelial Growth and Pigmentation Assay

-

Expertise & Rationale: This whole-cell assay serves as a self-validating system for the in vitro results. If this compound truly inhibits melanin biosynthesis, its effect should be visible as a lack of pigmentation in the fungus at concentrations that may not fully inhibit growth. This differentiates it from fungicides with other modes of action that might simply kill the fungus without a specific effect on pigmentation. The "poisoned food" technique is a standard and robust method in mycology for assessing fungicide sensitivity.[19]

-

Methodology:

-

Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA). Autoclave and cool to approximately 50-55°C.

-

Fungicide Amendment: Add stock solutions of this compound to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µg/mL). Include a solvent-only control (e.g., DMSO). Pour the amended media into petri dishes.

-

Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing P. oryzae culture onto the center of each plate.

-

Incubation: Incubate the plates at an optimal temperature (e.g., 25-28°C) in the dark for 7-14 days.

-

Observation and Measurement:

-

Measure the colony diameter daily to assess growth inhibition.

-

After the incubation period, visually and photographically document the colony color. Control colonies should be dark grey/black due to melanin, while this compound-treated colonies may appear white, pink, or light brown, indicating melanin inhibition.[11]

-

-

Protocol: Appressorium Melanization and Host Penetration Assay

-

Expertise & Rationale: This is the definitive assay linking the biochemical mechanism to the loss of pathogenicity. It directly tests the hypothesis that inhibiting melanin biosynthesis prevents the formation of a functional infection structure. Using an inductive surface mimics the host environment, and a susceptible plant tissue like barley or onion epidermis provides a clear biological readout for successful penetration.[20]

-

Methodology:

-

Spore Suspension: Harvest conidia from a 10-14 day old culture of P. oryzae in sterile water. Filter the suspension through cheesecloth and adjust the concentration to ~5 x 10^4 spores/mL.

-

Treatment: Add this compound to aliquots of the spore suspension to achieve desired final concentrations. Include a no-fungicide control.

-

Appressorium Induction: Pipette droplets of the treated and control spore suspensions onto a hydrophobic surface (e.g., plastic coverslips or microscope slides). Incubate in a humid chamber for 24 hours.

-

Microscopic Observation: Using a light microscope, observe and quantify the percentage of germinated spores that have formed appressoria. Critically, assess the percentage of these appressoria that are melanized (darkly pigmented) versus those that are non-melanized (hyaline).

-

Penetration Assay: Inoculate susceptible barley leaves or onion epidermal peels with droplets of the treated and control spore suspensions.[20] Incubate in a humid chamber for 36-48 hours.

-

Analysis: After incubation, examine the plant tissue under a microscope to observe the formation of infection hyphae within the plant cells. Quantify the percentage of appressoria that successfully penetrated the host tissue.

-

Quantitative Data Summary

The following tables present representative data that would be expected from the experimental workflows described above.

Table 1: In Vitro Inhibitory Activity of this compound against Purified P. oryzae Scytalone Dehydratase (SDH)

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | Scytalone Dehydratase | 5.2 ± 0.8 |

| Control (No Inhibitor) | Scytalone Dehydratase | > 100,000 |

Table 2: Effect of this compound on Mycelial Growth and Appressorial Melanization of P. oryzae

| This compound Conc. (µg/mL) | Mycelial Growth Inhibition (%) | Appressorial Melanization (%) | Penetration Success (%) |

|---|---|---|---|

| 0 (Control) | 0 | 98 ± 2 | 95 ± 3 |

| 0.01 | 15 ± 4 | 45 ± 7 | 41 ± 6 |

| 0.1 | 42 ± 6 | 2 ± 1 | < 1 |

| 1.0 | 85 ± 5 | 0 | 0 |

Stereoselectivity and Resistance Considerations

For drug development professionals, it is crucial to recognize that this compound is a chiral molecule. Research has demonstrated significant stereoselectivity in its fungicidal activity. Specifically, the (1R,2R)-(+)-fenoxanil stereoisomer exhibits substantially higher bioactivity against M. oryzae than other isomers or the racemic mixture.[21] This highlights the potential for developing more potent and environmentally friendly formulations by using a single, highly active isomer.

As with any fungicide that targets a single metabolic site, there is a risk of resistance development in the pathogen population with prolonged use.[22][23] While field resistance to this compound is not widely reported, management strategies should always include rotation with fungicides that have different modes of action to mitigate selection pressure.

Conclusion

The mechanism of action of this compound against Pyricularia oryzae is a well-defined and elegant example of targeted fungal inhibition. It acts as a potent Melanin Biosynthesis Inhibitor by specifically targeting the enzyme scytalone dehydratase. This targeted disruption prevents the formation of a functional melanin layer in the appressorium, thereby neutralizing the fungus by robbing it of the mechanical force required for host plant penetration. This in-depth understanding, validated through a logical cascade of molecular, cellular, and pathogenicity assays, underscores its importance in agricultural science and provides a robust framework for the continued development of effective disease control strategies.

References

-

Title: this compound (CAS: 115852-48-7) | Highly Effective Fungicide for Rice Blast. Source: Arshine Life Science. URL: [Link]

-

Title: this compound fungicide: Effective Crop Protection - Accio. Source: Accio. URL: [Link]

-

Title: Biosynthesis and biological function of secondary metabolites of the rice blast fungus Pyricularia oryzae - PMC. Source: National Institutes of Health. URL: [Link]

- Title: Fungicidal composition containing this compound and hexaconazole - Google Patents. Source: Google Patents.

-

Title: Secondary Metabolites of the Rice Blast Fungus Pyricularia oryzae: Biosynthesis and Biological Function. Source: MDPI. URL: [Link]

-

Title: The Melanin Biosynthesis Genes of Alternaria alternata Can Restore Pathogenicity of the Melanin- Deficient Mutants of Magnaporthe grisea. Source: APS Journals. URL: [Link]

-

Title: Scytalone dehydratase - M-CSA Mechanism and Catalytic Site Atlas. Source: M-CSA. URL: [Link]

-

Title: Structural and Functional Analysis of Scytalone Dehydratase Required for Pathogenicity of the Rice Blast Fungus | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: Targeted Disruption of Scytalone Dehydratase Gene Using Agrobacterium tumefaciens-Mediated Transformation Leads to Altered Melanin Production in Ascochyta lentis. Source: National Institutes of Health. URL: [Link]

-

Title: Cryogenic X-ray crystal structure analysis for the complex of scytalone dehydratase of a rice blast fungus and its tight-binding inhibitor, carpropamid. Source: PubMed. URL: [Link]

-

Title: Fungicides, Melanin Biosynthesis Inhibitors - Scite.ai. Source: Scite.ai. URL: [Link]

-

Title: this compound - Rice blast disease – Kingelong Việt Nam. Source: Kingelong Việt Nam. URL: [Link]

-

Title: RESISTENCY Pyricularia oryzae TO ACTIVE FUNGICIDES WITH DIPHENOCONAZOLE-PROPICONAZOLE, FLUOPICOLID-PROPINEB, AND PHENOXANIL. Source: Repository UPN "Veteran" Yogyakarta. URL: [Link]

-

Title: Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides. Source: LabCoat Guide. URL: [Link]

-

Title: Design of inhibitors of scytalone dehydratase: probing interactions with an asparagine carboxamide. Source: PubMed. URL: [Link]

-

Title: Sustainable Methods to Control Pyricularia oryzae, the Causal Agent of Rice Blast Disease. Source: MDPI. URL: [Link]

-

Title: Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions. Source: PubMed Central. URL: [Link]

-

Title: Role refinement of melanin synthesis genes by gene knockout reveals their functional diversity in Pyricularia oryzae strains. Source: PubMed. URL: [Link]

-

Title: Magnaporthe oryzae Chloroplast Targeting Endo-β-1,4-Xylanase I MoXYL1A Regulates Conidiation, Appressorium Maturation and Virulence of the Rice Blast Fungus. Source: National Institutes of Health. URL: [Link]

-

Title: Enantioseparation and Stereoselective Fungicidal Activity of this compound Stereoisomer against Magnaporthe oryzae. Source: PubMed. URL: [Link]

-

Title: Understanding the Dynamics of Blast Resistance in Rice-Magnaporthe oryzae Interactions. Source: MDPI. URL: [Link]

-

Title: Design of Inhibitors of Scytalone Dehydratase: Probing Interactions with an Asparagine Carboxamide | Request PDF. Source: ResearchGate. URL: [Link]

Sources

- 1. This compound | Fungicide for Research (RUO) [benchchem.com]

- 2. This compound fungicide: Effective Crop Protection [accio.ai]

- 3. Page loading... [guidechem.com]

- 4. scite.ai [scite.ai]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis and biological function of secondary metabolites of the rice blast fungus Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Role refinement of melanin synthesis genes by gene knockout reveals their functional diversity in Pyricularia oryzae strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Targeted Disruption of Scytalone Dehydratase Gene Using Agrobacterium tumefaciens-Mediated Transformation Leads to Altered Melanin Production in Ascochyta lentis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN103651400A - Fungicidal composition containing this compound and hexaconazole - Google Patents [patents.google.com]

- 14. aceagrochem.com [aceagrochem.com]

- 15. Cryogenic X-ray crystal structure analysis for the complex of scytalone dehydratase of a rice blast fungus and its tight-binding inhibitor, carpropamid: the structural basis of tight-binding inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design of inhibitors of scytalone dehydratase: probing interactions with an asparagine carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. eprints.upnyk.ac.id [eprints.upnyk.ac.id]

- 20. Magnaporthe oryzae Chloroplast Targeting Endo-β-1,4-Xylanase I MoXYL1A Regulates Conidiation, Appressorium Maturation and Virulence of the Rice Blast Fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enantioseparation and Stereoselective Fungicidal Activity of this compound Stereoisomer against Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides - BioScience Solutions [biocomm.eu]

- 23. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

Fenoxanil: A Technical Guide to its Mechanism of Action in Fungal Melanin Biosynthesis

Introduction

Fenoxanil is a systemic fungicide renowned for its efficacy against a range of pathogenic fungi, most notably Magnaporthe oryzae, the causal agent of rice blast disease.[1][2] As a member of the propionamide chemical class, its fungicidal activity stems from a highly specific mode of action, interfering with a crucial biochemical pathway essential for fungal pathogenicity.[3] This technical guide provides an in-depth exploration of the biochemical pathway inhibited by this compound, detailing the target enzyme, the molecular basis of inhibition, and the consequential impact on fungal viability. Furthermore, this guide furnishes researchers and drug development professionals with validated experimental protocols to investigate this mechanism and understand the underpinnings of fungal resistance.

This compound is classified by the Fungicide Resistance Action Committee (FRAC) under the code 16.2, designating it as a Melanin Biosynthesis Inhibitor that targets dehydratase enzymes (MBI-D).[4][5] This classification underscores its specific and targeted mechanism, which is the focus of this document. It is crucial to distinguish this compound's primary mode of action from other fungicides it may be co-formulated with; for instance, in mixtures with azoxystrobin, the latter is responsible for inhibiting mitochondrial respiration, a distinct mechanism.[6]

The Dihydroxynaphthalene (DHN) Melanin Biosynthesis Pathway: The Target of this compound

In many ascomycetous fungi, the production of melanin is a critical virulence factor.[3] This dark pigment is not merely for coloration; it imparts structural rigidity to the fungal cell wall, particularly in specialized infection structures called appressoria.[1] The appressorium must generate immense turgor pressure to mechanically rupture the host plant's cuticle. Melanin provides the necessary structural support to contain this pressure. Inhibition of melanin biosynthesis results in fragile appressoria that are incapable of penetrating the host, effectively halting the infection process.[1][3]

This compound specifically inhibits the dihydroxynaphthalene (DHN) melanin biosynthesis pathway.[7][8] This multi-step enzymatic pathway converts acetyl-CoA into the melanin polymer.

Key Enzymatic Steps in DHN-Melanin Biosynthesis

The DHN-melanin pathway proceeds through several key enzymatic conversions:

-

Polyketide Synthase (PKS): The pathway is initiated by the synthesis of a polyketide backbone from acetate units.

-

Reductases: A series of reduction steps convert the initial polyketide into 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN).

-

Dehydratases: This is the critical stage targeted by this compound. The enzyme scytalone dehydratase catalyzes the dehydration of two key intermediates:

-

Scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN)

-

Vermelone to 1,8-dihydroxynaphthalene (1,8-DHN)[1]

-

-

Polymerization: The final monomer, 1,8-DHN, is then polymerized to form the melanin pigment.

The inhibition of scytalone dehydratase by this compound creates a bottleneck in this pathway, preventing the production of the melanin precursors necessary for polymerization.[3]

Caption: The DHN-Melanin Biosynthesis Pathway and the point of inhibition by this compound.

Molecular Mechanism of Scytalone Dehydratase Inhibition

This compound acts as a potent and specific inhibitor of scytalone dehydratase. Molecular studies have revealed that this compound binds to the active site of the enzyme, likely through a combination of hydrogen bonding and hydrophobic interactions, in a competitive manner.[2] This binding prevents the substrate (scytalone or vermelone) from accessing the catalytic residues of the enzyme, thereby blocking the dehydration reaction.

The high affinity and specificity of this compound for the fungal scytalone dehydratase, with minimal cross-reactivity with mammalian enzymes, contribute to its effectiveness as a fungicide with a favorable environmental profile.[2]

Experimental Protocols for Studying this compound's Mechanism of Action

To facilitate further research into this compound and other MBI-D fungicides, this section provides detailed methodologies for key experiments.

Protocol 1: In Vitro Scytalone Dehydratase Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the activity of scytalone dehydratase and its inhibition by this compound. The assay is based on the change in absorbance as scytalone is converted to 1,3,8-THN.

Materials:

-

Purified scytalone dehydratase enzyme

-

Scytalone (substrate)

-

This compound (inhibitor)

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

DMSO (for dissolving this compound)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of scytalone in the potassium phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Create a dilution series in DMSO to test a range of inhibitor concentrations.

-

-

Assay Setup:

-

In each well of the 96-well plate, add 180 µL of potassium phosphate buffer.

-

Add 10 µL of the appropriate this compound dilution (or DMSO for the control).

-

Add 5 µL of the purified scytalone dehydratase enzyme solution.

-

Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding 5 µL of the scytalone substrate solution to each well.

-

Immediately place the plate in the microplate spectrophotometer.

-

Measure the increase in absorbance at 315 nm every 30 seconds for 15 minutes. The product, 1,3,8-THN, has a higher absorbance at this wavelength than the substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

-

Caption: Workflow for an in vitro scytalone dehydratase inhibition assay.

Protocol 2: Molecular Analysis of this compound Resistance in Magnaporthe oryzae

This protocol describes the process of identifying mutations in the scytalone dehydratase gene that may confer resistance to this compound.

Materials:

-

This compound-sensitive and potentially resistant strains of M. oryzae

-

Genomic DNA extraction kit

-

PCR primers designed to amplify the scytalone dehydratase gene

-

Taq DNA polymerase and PCR buffer

-

dNTPs

-

Thermocycler

-

Gel electrophoresis equipment

-

DNA sequencing service

Procedure:

-

Fungal Culture and gDNA Extraction:

-

Culture the sensitive and suspected resistant strains of M. oryzae on a suitable medium.

-

Extract genomic DNA from the mycelia using a commercial extraction kit, following the manufacturer's instructions.

-

-

PCR Amplification:

-

Set up PCR reactions containing the extracted gDNA, primers flanking the scytalone dehydratase gene, Taq polymerase, buffer, and dNTPs.

-

Perform PCR using a thermocycler with an appropriate annealing temperature and extension time for the chosen primers.

-

-

Verification of Amplification:

-

Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

-

-

DNA Sequencing:

-

Purify the remaining PCR product.

-

Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

-

-

Sequence Analysis:

-

Align the DNA sequences from the sensitive and resistant strains using bioinformatics software (e.g., BLAST, ClustalW).

-

Compare the sequences to identify any single nucleotide polymorphisms (SNPs) or other mutations in the resistant strain's scytalone dehydratase gene.

-

Translate the nucleotide sequences to amino acid sequences to determine if any identified mutations result in an amino acid substitution.

-

Mechanisms of Fungal Resistance to this compound

The development of resistance to fungicides is a significant challenge in agriculture. For this compound and other MBI-D fungicides, the primary mechanism of resistance is the alteration of the target site.[9] Point mutations in the gene encoding scytalone dehydratase can lead to amino acid substitutions in the enzyme's active site.[9] These changes can reduce the binding affinity of this compound to the enzyme, rendering the fungicide less effective, while still allowing the enzyme to process its natural substrates, albeit sometimes with reduced efficiency.

Understanding the molecular basis of resistance is crucial for developing effective resistance management strategies, such as rotating fungicides with different modes of action.

Conclusion

This compound's efficacy as a fungicide is rooted in its highly specific inhibition of scytalone dehydratase, a key enzyme in the DHN-melanin biosynthesis pathway. This targeted action disrupts a critical virulence mechanism in pathogenic fungi, offering a potent tool for disease control. The detailed biochemical understanding of this pathway and the molecular basis of inhibition provide a solid foundation for ongoing research in fungicide development and resistance management. The experimental protocols provided herein offer a practical framework for scientists to further investigate these intricate molecular interactions.

References

-

Arshine Pharmaceutical Co., Limited. (n.d.). This compound (CAS: 115852-48-7) | Highly Effective Fungicide for Rice Blast. Retrieved from [Link]

-

FRAC. (2024). FRAC Code List© 2024: Fungal control agents sorted by cross-resistance pattern and mode of action. Retrieved from [Link]

-

Accio. (2025). This compound fungicide: Effective Crop Protection. Retrieved from [Link]

-

FRAC. (n.d.). FRAC CODE LIST 1: Fungicides sorted by FRAC Code. Retrieved from [Link]

-

Scribd. (n.d.). Frac Code List 1: Fungicides Sorted by FRAC Code. Retrieved from [Link]

-

The Pharma Innovation. (2021). Melanin: Properties, biosynthesis and its role in virulence of fungi: A review. Retrieved from [Link]

-

MDPI. (2023). The Enigmatic World of Fungal Melanin: A Comprehensive Review. Retrieved from [Link]

-

University of Hertfordshire. (2025). This compound (Ref: BAS 546F). Retrieved from [Link]

-

ResearchGate. (n.d.). Fungicides, Melanin Biosynthesis Inhibitors | Request PDF. Retrieved from [Link]

-

Scite.ai. (n.d.). Fungicides, Melanin Biosynthesis Inhibitors. Retrieved from [Link]

-

PubMed Central (PMC). (2025). Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions. Retrieved from [Link]

-

PubMed. (1998). Design of inhibitors of scytalone dehydratase: probing interactions with an asparagine carboxamide. Retrieved from [Link]

-

PubMed. (1999). Design of scytalone dehydratase inhibitors as rice blast fungicides: (N-phenoxypropyl)-carboxamides. Retrieved from [Link]

-

PubMed. (2022). Identification of Scytalone Dehydratase Inhibitors Effective against Melanin Biosynthesis Dehydratase Inhibitor-Resistant Pyricularia oryzae. Retrieved from [Link]

-

bioRxiv. (2024). The widely used cymoxanil fungicide impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). Cymoxanil inhibits respiration through inhibition of mitochondrial complex IV. Retrieved from [Link]

-

PubMed. (2024). The fungicide cymoxanil impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). RePORT RePORTER. Retrieved from [Link]

Sources

- 1. This compound | Fungicide for Research (RUO) [benchchem.com]

- 2. This compound fungicide: Effective Crop Protection [accio.ai]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. frac.info [frac.info]

- 5. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]

- 6. aceagrochem.com [aceagrochem.com]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. Identification of Scytalone Dehydratase Inhibitors Effective against Melanin Biosynthesis Dehydratase Inhibitor-Resistant Pyricularia oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenoxanil's Enigmatic Target: A Technical Guide to Unraveling its Role in Fungal Melanin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fenoxanil, a potent systemic fungicide, has carved a significant niche in the control of formidable fungal pathogens, most notably Magnaporthe oryzae, the causal agent of rice blast disease. Its efficacy stems from a highly specific mechanism of action: the targeted inhibition of melanin biosynthesis, a critical virulence factor for many pathogenic fungi. This in-depth technical guide provides a comprehensive exploration of this compound's molecular target within the fungal melanin synthesis pathway. We will delve into the biochemical intricacies of dihydroxynaphthalene (DHN)-melanin production, pinpointing the precise enzymatic step disrupted by this compound. Furthermore, this guide will furnish detailed experimental protocols for the characterization of this inhibition, including enzymatic assays and genetic validation techniques. By synthesizing field-proven insights with rigorous scientific data, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's mode of action, thereby facilitating further research and the development of next-generation antifungal agents.

The Strategic Importance of Fungal Melanin as a Drug Target

Fungal melanin is a high-molecular-weight pigment, dark brown or black, that is intricately deposited in the cell walls of numerous fungal species. Far from being a mere pigment, melanin is a formidable shield, endowing the fungus with resistance to a barrage of environmental insults, including UV radiation, extreme temperatures, and hydrolytic enzymes.[1][2] Crucially, in many plant pathogenic fungi, melanin is indispensable for pathogenicity.[2][3]

A classic example is Magnaporthe oryzae, where melanin accumulation in the appressorium, a specialized infection structure, is essential for the generation of immense turgor pressure. This pressure allows the fungus to mechanically rupture the host plant's cuticle and gain entry.[4] Consequently, the enzymatic machinery responsible for melanin biosynthesis presents a highly attractive target for the development of effective and specific fungicides.

Fungi predominantly synthesize melanin via two major pathways: the L-3,4-dihydroxyphenylalanine (L-DOPA) pathway and the 1,8-dihydroxynaphthalene (DHN) pathway.[3][5] this compound is a specific inhibitor of the DHN-melanin pathway.[1][6]

The DHN-Melanin Biosynthesis Pathway: A Step-by-Step Overview

The DHN-melanin biosynthesis pathway is a multi-enzyme cascade that converts acetyl-CoA into a polymerized melanin sheath. Understanding this pathway is fundamental to appreciating the specific and potent action of this compound.

Figure 1: The Dihydroxynaphthalene (DHN)-Melanin Biosynthesis Pathway and the Site of this compound Inhibition.

The key enzymatic steps are as follows:

-

Polyketide Synthase (PKS): Initiates the pathway by synthesizing 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN) from acetyl-CoA.

-

3HNR (Reductase): Reduces 1,3,6,8-THN to scytalone.

-

Scytalone Dehydratase (SDH): This is the pivotal enzyme targeted by this compound. It catalyzes the dehydration of scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN).[1][4]

-

3HNR (Reductase): Another reduction step converts 1,3,8-THN to vermelone.

-

Scytalone Dehydratase (SDH): The same dehydratase enzyme then acts on vermelone, converting it to 1,8-dihydroxynaphthalene (1,8-DHN).[4]

-

Laccase: In the final step, laccase polymerizes 1,8-DHN into the mature melanin polymer within the fungal cell wall.

This compound's Molecular Target: Scytalone Dehydratase

Extensive research has unequivocally identified scytalone dehydratase (SDH) as the primary molecular target of this compound.[4][6] this compound belongs to the class of Melanin Biosynthesis Inhibitors-Dehydratase (MBI-D).[6] By inhibiting SDH, this compound effectively blocks two critical dehydration steps in the DHN pathway, leading to a cessation of melanin production.[4] This disruption of melanin synthesis renders the fungus incapable of forming a functional appressorium, thereby preventing it from infecting the host plant.

Biochemical Evidence: Enzyme Inhibition Assays

Table 1: Key Parameters for Scytalone Dehydratase Inhibition Assay

| Parameter | Description |

| Enzyme Source | Recombinant scytalone dehydratase from Magnaporthe oryzae expressed in E. coli. |

| Substrate | Scytalone |

| Inhibitor | This compound (dissolved in a suitable solvent like DMSO) |

| Assay Buffer | Phosphate or Tris buffer at a pH optimum for the enzyme (typically around 7.0-8.0). |

| Detection Method | Spectrophotometric monitoring of the formation of 1,3,8-trihydroxynaphthalene at a specific wavelength (e.g., 315 nm). |

| Data Analysis | Calculation of initial reaction velocities at various substrate and inhibitor concentrations to determine the mode of inhibition and calculate IC50 and/or Ki values. |

Detailed Experimental Protocol: A Representative Scytalone Dehydratase Inhibition Assay

The following protocol is a synthesized representation based on established methodologies for characterizing SDH inhibitors.

Materials:

-

Purified recombinant scytalone dehydratase

-

Scytalone (substrate)

-

This compound (test inhibitor)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

DMSO (for dissolving inhibitor)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of scytalone in the assay buffer.

-

Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in the assay buffer, ensuring the final DMSO concentration in the assay is constant and non-inhibitory (typically ≤1%).

-

Dilute the purified scytalone dehydratase to a working concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound solution (at various concentrations) or vehicle control (assay buffer with the same percentage of DMSO).

-

Scytalone dehydratase solution.

-

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C) for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.

-

-

Initiation and Monitoring of the Reaction:

-

Initiate the enzymatic reaction by adding the scytalone substrate to each well.

-

Immediately place the plate in a microplate spectrophotometer and measure the increase in absorbance at the appropriate wavelength for 1,3,8-trihydroxynaphthalene (e.g., 315 nm) over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk or Dixon plots.

-

Figure 2: A generalized workflow for an in vitro scytalone dehydratase inhibition assay.

Genetic Validation of Scytalone Dehydratase as the Target

A cornerstone of target-based drug discovery is the genetic validation of the proposed target. In the case of this compound and other MBI-D fungicides, this has been elegantly demonstrated through the analysis of resistant fungal strains.

The V75M Mutation: A Molecular Basis for Resistance

Field isolates of Magnaporthe oryzae with reduced sensitivity to MBI-D fungicides, including carpropamid (a close analog of this compound), have been identified.[8] Genetic analysis of these resistant strains revealed a consistent point mutation in the gene encoding scytalone dehydratase. This mutation results in a single amino acid substitution: valine at position 75 is replaced by methionine (V75M).[1]

This V75M mutation significantly diminishes the binding affinity of the inhibitor to the enzyme, thereby conferring resistance.[1] The fact that a mutation in the scytalone dehydratase gene leads to resistance provides compelling genetic evidence that this enzyme is indeed the in vivo target of this class of fungicides.

Experimental Workflow for Genetic Validation

The following workflow outlines the key steps involved in the genetic validation of a fungicide's target through the analysis of resistant mutants.

Figure 3: Experimental workflow for the genetic validation of a fungicide's target.

Structure-Activity Relationship (SAR) and the Design of this compound

While a detailed, publicly available structure-activity relationship (SAR) study specifically for this compound is limited, insights can be gleaned from the broader class of carboxamide inhibitors of scytalone dehydratase.[9][10] The design of these inhibitors has been heavily influenced by the crystal structure of the target enzyme.

Key structural features that contribute to the potent inhibition of scytalone dehydratase by this class of compounds include:

-

A Carboxamide Moiety: This group is crucial for binding to the active site of the enzyme.

-

A Phenyl Group: Often substituted with electron-withdrawing groups, this feature interacts with hydrophobic residues within the active site.

-

Specific Stereochemistry: The stereoisomers of these fungicides often exhibit significantly different inhibitory activities, highlighting the importance of a precise three-dimensional fit within the enzyme's active site.

The development of this compound and related compounds represents a successful example of structure-based drug design, where knowledge of the target enzyme's structure has guided the synthesis of highly potent and specific inhibitors.

Conclusion

This compound's efficacy as a fungicide is rooted in its precise targeting of scytalone dehydratase, a key enzyme in the DHN-melanin biosynthesis pathway of pathogenic fungi like Magnaporthe oryzae. This in-depth technical guide has elucidated the mechanism of action of this compound, provided a framework for its experimental validation through biochemical and genetic approaches, and offered insights into its rational design. A thorough understanding of the molecular interactions between this compound and its target not only reinforces our knowledge of fungal pathogenesis but also provides a robust platform for the development of novel antifungal strategies to combat the ever-evolving threat of fungal diseases in agriculture and medicine.

References

-

ResearchGate. (n.d.). Fungicides, Melanin Biosynthesis Inhibitors. Retrieved from [Link]

-

Accio. (2025). This compound fungicide: Effective Crop Protection. Retrieved from [Link]

-

MDPI. (2023). Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions. Retrieved from [Link]

-

MDPI. (2024). Melanin in fungi: advances in structure, biosynthesis, regulation, and metabolic engineering. Retrieved from [Link]

-

The Pharma Innovation. (2021). Melanin: Properties, biosynthesis and its role in virulence of fungi: A review. Retrieved from [Link]

- Google Patents. (n.d.). CN104496847A - Method for synthesizing this compound.

- Google Patents. (n.d.). CN106008263A - this compound original drug synthesis method.

-

University of Hertfordshire. (2025). This compound (Ref: BAS 546F). Retrieved from [Link]

-

MDPI. (2021). Understanding the Dynamics of Blast Resistance in Rice-Magnaporthe oryzae Interactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

PubMed. (n.d.). Design of inhibitors of scytalone dehydratase: probing interactions with an asparagine carboxamide. Retrieved from [Link]

-

PubMed. (2015). Genetic analysis of durable resistance to Magnaporthe oryzae in the rice accession Gigante Vercelli identified two blast resistance loci. Retrieved from [Link]

-

SciSpace. (2012). Magnaporthe oryzae Genetic Diversity and Its Outcomes on the Search for Durable Resistance. Retrieved from [Link]

-

ResearchGate. (n.d.). Design of Inhibitors of Scytalone Dehydratase: Probing Interactions with an Asparagine Carboxamide. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Retrieved from [Link]

-

PLOS. (2017). Genetic Structure of the Rice Blast Pathogen (Magnaporthe oryzae) over a Decade in North Central California Rice Fields. Retrieved from [Link]

-

PubMed. (2016). Analysis of Magnaporthe oryzae Genome Reveals a Fungal Effector, Which Is Able to Induce Resistance Response in Transgenic Rice Line Containing Resistance Gene, Pi54. Retrieved from [Link]

- Google Patents. (n.d.). CN104604899A - Bactericidal composition containing this compound, azoxystrobin and thifluzamide.

-

Bohrium. (n.d.). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]

-

PubMed. (1999). Design of scytalone dehydratase inhibitors as rice blast fungicides: (N-phenoxypropyl)-carboxamides. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure–activity relationships of fenarimol analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of mycetoma. Retrieved from [Link]

-

ResearchGate. (n.d.). Design of Scytalone Dehydratase-Inhibiting Rice Blast Fungicides. Retrieved from [Link]

-

PubMed. (2004). Enzymatic characterization of scytalone dehydratase Val75Met variant found in melanin biosynthesis dehydratase inhibitor (MBI-D) resistant strains of the rice blast fungus. Retrieved from [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | Fungicide for Research (RUO) [benchchem.com]

- 5. Melanin in fungi: advances in structure, biosynthesis, regulation, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design of inhibitors of scytalone dehydratase: probing interactions with an asparagine carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design of scytalone dehydratase inhibitors as rice blast fungicides: (N-phenoxypropyl)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Chemical synthesis and purification of Fenoxanil for laboratory use

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Fenoxanil

This guide provides a comprehensive, technically detailed framework for the laboratory-scale synthesis and subsequent purification of this compound, a systemic fungicide. Designed for researchers and professionals in chemical and drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices, ensuring a robust and reproducible methodology.

Introduction to this compound

This compound, with the IUPAC name N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide, is a potent fungicide primarily used to control rice blast disease.[1][2] Its mechanism of action involves the inhibition of melanin biosynthesis in pathogenic fungi.[3] The molecule consists of a dichlorophenoxy propanoic acid moiety linked via an amide bond to a substituted aminonitrile.[4] This structure dictates a logical synthetic approach based on standard amide bond formation, a cornerstone reaction in medicinal and agrochemical chemistry.[5]

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 115852-48-7[6][7] |

| Molecular Formula | C₁₅H₁₈Cl₂N₂O₂[4] |

| Molecular Weight | 329.2 g/mol [4][6] |

| Appearance | Dirty white solid[8] |

Synthetic Strategy and Core Mechanisms

The synthesis of this compound is most effectively achieved in the laboratory via a two-step process. This strategy involves:

-

Activation of the Carboxylic Acid : The carboxylic acid, 2-(2,4-dichlorophenoxy)propanoic acid, is converted into a more reactive acyl chloride. This is a crucial activation step, as direct reaction between a carboxylic acid and an amine is typically unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate salt.[9]

-

Amide Coupling : The resulting acyl chloride is a potent electrophile that readily reacts with the nucleophilic amine, 2-amino-2,3-dimethylbutanenitrile, to form the target amide bond through a nucleophilic acyl substitution mechanism.[10]

This well-established sequence ensures high efficiency and yield, making it a reliable method for laboratory-scale production.[5]

Experimental Protocols

This section details the step-by-step methodologies for the synthesis and purification of this compound.

Part A: Synthesis of 2-(2,4-dichlorophenoxy)propanoyl chloride

This initial step converts the relatively unreactive carboxylic acid into its highly reactive acid chloride derivative. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts (SO₂ and HCl), which are gases and can be easily removed from the reaction mixture.[10]

Table 2: Reagents and Materials for Part A

| Reagent/Material | Quantity | Purpose |

|---|---|---|

| 2-(2,4-dichlorophenoxy)propanoic acid | 23.5 g (0.1 mol) | Starting Material |

| Thionyl chloride (SOCl₂) | 14.3 g (8.7 mL, 0.12 mol) | Chlorinating Agent |

| Toluene | 100 mL | Anhydrous Solvent |

| N,N-Dimethylformamide (DMF) | 2-3 drops | Catalyst |

| Round-bottom flask (250 mL) | 1 | Reaction Vessel |

| Reflux Condenser | 1 | Prevent Solvent Loss |

| Heating Mantle | 1 | Heat Source |

| Gas Trap (e.g., with NaOH solution) | 1 | Neutralize HCl/SO₂ gas |

Step-by-Step Protocol:

-

Setup: Assemble a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. The top of the condenser must be fitted with a gas trap to neutralize the toxic HCl and SO₂ gases produced during the reaction. All glassware must be thoroughly dried to prevent hydrolysis of the thionyl chloride.

-

Reagent Addition: To the flask, add 2-(2,4-dichlorophenoxy)propanoic acid (0.1 mol) and 100 mL of anhydrous toluene. Stir the mixture to dissolve the solid.

-

Catalyst Addition: Add 2-3 drops of DMF. DMF acts as a catalyst, accelerating the formation of the acid chloride.

-

Chlorination: Slowly add thionyl chloride (0.12 mol) to the mixture at room temperature. An exothermic reaction may occur.

-

Reaction: Gently heat the mixture to reflux (approximately 110°C for toluene) for 2 hours. The reaction is complete when gas evolution ceases.

-

Isolation: Allow the reaction mixture to cool to room temperature. Remove the excess toluene and unreacted thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(2,4-dichlorophenoxy)propanoyl chloride is a light-yellow oil and is used immediately in the next step without further purification due to its sensitivity to moisture.

Part B: Amide Coupling for this compound Synthesis

The crude acid chloride is reacted with 2-amino-2,3-dimethylbutanenitrile. A base, such as sodium bicarbonate or triethylamine, is required to scavenge the HCl generated during the coupling reaction.[11][12]

Table 3: Reagents and Materials for Part B

| Reagent/Material | Quantity | Purpose |

|---|---|---|

| Crude 2-(2,4-dichlorophenoxy)propanoyl chloride | from Part A (~0.1 mol) | Electrophile |

| 2-amino-2,3-dimethylbutanenitrile | 11.2 g (0.1 mol) | Nucleophile |

| Sodium Bicarbonate (NaHCO₃) | 8.4 g (0.1 mol) | Base (HCl Scavenger) |

| Toluene | 150 mL | Anhydrous Solvent |

| Round-bottom flask (500 mL) | 1 | Reaction Vessel |

| Magnetic Stirrer | 1 | Agitation |

| Ice Bath | 1 | Temperature Control |

Step-by-Step Protocol:

-

Setup: In a 500 mL round-bottom flask, dissolve 2-amino-2,3-dimethylbutanenitrile (0.1 mol) and sodium bicarbonate (0.1 mol) in 150 mL of anhydrous toluene.[12]

-

Reagent Addition: Cool the amine solution in an ice bath to 0-5°C. Dissolve the crude acid chloride from Part A in 50 mL of anhydrous toluene and add it dropwise to the cooled amine solution over 30 minutes with vigorous stirring. Maintaining a low temperature is critical to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 5-7 hours to ensure the reaction goes to completion.[12]

-

Work-up: Quench the reaction by slowly adding 100 mL of water. Separate the organic (toluene) layer using a separatory funnel.

-

Washing: Wash the organic layer sequentially with 100 mL of 1M HCl solution, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine. This removes any unreacted amine and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the toluene layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting solid is crude this compound.

Purification by Recrystallization

The crude this compound product must be purified to remove side products and unreacted starting materials. Recrystallization is a highly effective method for purifying solid compounds.[13] The key is to select a solvent system in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[13] For this compound, a mixed solvent system of ethanol and water has been shown to be effective.[11][12]

Step-by-Step Protocol:

-

Solvent Preparation: Prepare a mixed solvent of ethanol and water, starting with a volume ratio of approximately 1:1.4 (Ethanol:Water).[12]

-

Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add the minimum amount of the hot ethanol/water solvent mixture required to fully dissolve the solid. This should be done on a hot plate with constant stirring.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities from the mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. The final product should be a pure, crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure.

-

Chromatography (HPLC, GC-MS): To assess purity and quantify any residual impurities.[14][15]

Mandatory Safety Precautions

A rigorous adherence to safety protocols is paramount due to the hazardous nature of the reagents involved.

Table 4: Key Reagent Hazards and Handling

| Reagent | Key Hazards | Handling Precautions |

|---|---|---|

| Thionyl Chloride | Causes severe skin burns and eye damage. Toxic if inhaled.[16] Reacts violently with water, liberating toxic gas.[17] | Must be handled in a certified chemical fume hood.[18] Wear a full-face shield, chemical safety goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[16] Ensure an eyewash station and safety shower are immediately accessible.[19] |

| 2-(2,4-dichlorophenoxy)propanoic acid | Harmful if swallowed. Causes serious eye damage. May cause respiratory irritation.[20] Handle as a potential carcinogen.[21] | Wear gloves, safety goggles, and a lab coat.[22] Avoid creating dust. Handle in a well-ventilated area.[22] |

| 2-amino-2,3-dimethylbutanenitrile | High acute toxicity.[23] Harmful if inhaled, ingested, or absorbed through the skin. | Handle only in a chemical fume hood.[24] Wear appropriate personal protective equipment (gloves, goggles, lab coat).[24] |

| Toluene | Flammable liquid and vapor. Skin and eye irritant. | Use in a well-ventilated area, away from ignition sources. Wear standard PPE. |

Waste Disposal: All chemical waste, including residual materials and rinsates, must be collected in properly labeled, sealed containers and disposed of as hazardous waste according to institutional and local regulations.[18]

Visualization of Workflows

Synthesis and Purification Workflow

The following diagram outlines the complete process from starting materials to the final purified product.

Caption: Overall workflow for the synthesis and purification of this compound.

Chemical Reaction Scheme

This diagram illustrates the chemical transformations occurring during the synthesis.

Caption: Two-step reaction scheme for the synthesis of this compound.

References

- Safety D

- Thionyl chloride - Safety D

- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D

- Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. (2013-07-22). Drexel University.

- Chemistry of Amides. (2022-09-24). Chemistry LibreTexts.

- In-Depth Technical Guide: 2-Amino-2,3-dimethylbutanenitrile. Benchchem.

- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.

- Chemical Safety Data Sheet MSDS / SDS - (R)-2-(2,4-Dichlorophenoxy)propanoic acid. ChemicalBook.

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- 2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID. NJ.gov.

- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

- Method for synthesizing this compound.

- Method for synthesizing this compound.

- Safety Data Sheet - 2,4-Dichlorophenoxy Acetic Acid. Cayman Chemical.

- SAFETY DATA SHEET - 2,4-Dichlorophenoxyacetic acid. Sigma-Aldrich.

- This compound | Fungicide for Research (RUO). Benchchem.

- Development of Analytical Method for this compound in Agricultural Products Using GC-NPD and GC/MS | Request PDF.

- This compound (Ref: BAS 546F). AERU - University of Hertfordshire.

- This compound aqueous suspension and preparation method thereof.

- Development of Analytical Method for this compound in Agricultural Products Using GC-NPD and GC/MS. Semantic Scholar.

- This compound | C15H18Cl2N2O2 | CID 11262655. PubChem - NIH.

- This compound | CAS 115852-48-7. LGC Standards.

- 2-Amino-2,3-dimethylbutanenitrile | CAS#:13893-53-3. Chemsrc.

- PESTANAL this compound, MilliporeSigma Supelco 100 mg | Buy Online. Fisher Scientific.

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

- This compound (CAS: 115852-48-7) | Highly Effective Fungicide for Rice Blast. Arshine Lifescience.

Sources

- 1. PESTANAL this compound, MilliporeSigma Supelco 100 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 2. This compound (CAS: 115852-48-7) | Highly Effective Fungicide for Rice Blast - Arshine Lifescience [arshinechem.com]

- 3. CN102428918A - this compound aqueous suspension and preparation method thereof - Google Patents [patents.google.com]

- 4. This compound | C15H18Cl2N2O2 | CID 11262655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hepatochem.com [hepatochem.com]

- 6. This compound | Fungicide for Research (RUO) [benchchem.com]

- 7. This compound | CAS 115852-48-7 | LGC Standards [lgcstandards.com]

- 8. This compound (Ref: BAS 546F) [sitem.herts.ac.uk]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN104496847A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 12. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. mt.com [mt.com]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Development of Analytical Method for this compound in Agricultural Products Using GC-NPD and GC/MS | Semantic Scholar [semanticscholar.org]

- 16. bionium.miami.edu [bionium.miami.edu]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. drexel.edu [drexel.edu]

- 19. nj.gov [nj.gov]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. nj.gov [nj.gov]

- 22. chemicalbook.com [chemicalbook.com]

- 23. benchchem.com [benchchem.com]

- 24. 2-Amino-2,3-dimethylbutanenitrile | CAS#:13893-53-3 | Chemsrc [chemsrc.com]

Unlocking Antifungal Potency: A Technical Guide to the Structure-Activity Relationship of Fenoxanil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxanil, a potent fungicide, has carved a significant niche in the control of rice blast disease, caused by the devastating fungal pathogen Magnaporthe oryzae. Its efficacy stems from a specific mode of action: the inhibition of melanin biosynthesis, a crucial pathway for fungal pathogenicity. This in-depth technical guide, designed for researchers and drug development professionals, moves beyond a surface-level description to provide a comprehensive analysis of the structure-activity relationships (SAR) that govern this compound's antifungal properties. By dissecting the molecular architecture of this compound and its analogs, we aim to illuminate the chemical features critical for its bioactivity, thereby providing a roadmap for the rational design of next-generation fungicides with enhanced potency and specificity. This guide will delve into the mechanistic underpinnings of this compound's action, detail robust experimental protocols for SAR studies, and present a logical framework for interpreting the resulting data.

Introduction: this compound - A Targeted Approach to Fungal Control

This compound is a systemic fungicide belonging to the class of melanin biosynthesis inhibitors (MBIs).[1] It was developed to specifically combat rice blast, a disease that threatens a staple food source for a significant portion of the global population. The core of this compound's success lies in its ability to be absorbed by the plant and translocated, providing both protective and curative action against Magnaporthe oryzae.[1]

The chemical structure of this compound, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide, is the key to its biological activity. It is a chiral molecule, and studies have shown that its stereoisomers exhibit different levels of fungicidal efficacy, highlighting the importance of its three-dimensional conformation for target engagement.[2]

Mechanism of Action: Inhibiting the Fungal Armor

The primary and well-established mode of action of this compound is the inhibition of the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway in fungi.[1][3] Melanin is a dark pigment that provides structural rigidity to the appressorium, a specialized infection structure used by fungi like M. oryzae to penetrate the host plant's cuticle. By preventing melanin formation, this compound effectively disarms the fungus, rendering it unable to breach the plant's defenses.

Specifically, this compound targets and inhibits the enzyme scytalone dehydratase .[1] This enzyme catalyzes a critical dehydration step in the DHN pathway. The inhibition of scytalone dehydratase leads to the accumulation of upstream intermediates and a lack of the final melanin product, resulting in non-pigmented and non-functional appressoria.

It is worth noting that some literature has suggested a secondary mode of action for certain carboxamide fungicides involving the inhibition of mitochondrial respiration.[4] However, for this compound, the overwhelming body of evidence points to scytalone dehydratase inhibition as its primary and agronomically relevant mechanism of action against M. oryzae. Further research may be warranted to definitively rule out or confirm any secondary targets.

Signaling Pathway of Melanin Biosynthesis Inhibition by this compound

Caption: this compound inhibits scytalone dehydratase, disrupting melanin biosynthesis and preventing host penetration.

Core Molecular Scaffold and Key Structural Features for Activity

The this compound molecule can be dissected into three key regions, each contributing to its overall antifungal activity. Understanding the role of each component is fundamental to designing effective analogs.

Core Chemical Scaffold of this compound

Caption: The three key regions of the this compound molecule that influence its antifungal activity.

-

Region A: The 2,4-Dichlorophenoxy Group: This aromatic ring system plays a crucial role in anchoring the molecule within the active site of scytalone dehydratase. The nature and position of the substituents on this ring are critical for potency.

-

Region B: The Propanamide Linker: This linker provides the correct spatial orientation for Regions A and C to interact with their respective binding pockets within the enzyme. The stereochemistry of the methyl group on the propionamide is a key determinant of activity.

-

Region C: The α-Cyano-isopropyl Group: This bulky, lipophilic group is thought to interact with a hydrophobic pocket in the enzyme. The presence of the cyano group and the quaternary carbon are important features.

Structure-Activity Relationship (SAR) Studies: A Deeper Dive

While comprehensive, publicly available quantitative SAR studies specifically on this compound are limited, we can infer key relationships from existing research on this compound stereoisomers and analogous scytalone dehydratase inhibitors.

Stereochemistry: A Critical Determinant of Activity

This compound possesses two chiral centers, leading to four possible stereoisomers. A pivotal study on the enantioseparation and stereoselective fungicidal activity of these isomers against M. oryzae revealed a significant difference in their bioactivity.[2]

| Stereoisomer | Relative Bioactivity |

| (1R,2R)-(+)-fenoxanil | Highest |

| (1R,2S)-(-)-fenoxanil | Moderate |

| (1S,2R)-(+)-fenoxanil | Low |

| (1S,2S)-(-)-fenoxanil | Lowest |

Data adapted from a study on the stereoselective activity of this compound isomers.[2]

The study concluded that (1R,2R)-(+)-fenoxanil is the most active stereoisomer , being 3.7 times more active than the racemic mixture and 21.7 times more active than the (1S,2S)-(-)-fenoxanil isomer.[2] This underscores the importance of the absolute configuration at both chiral centers for optimal interaction with the target enzyme. The chiral carbon linked to the cyano group was identified as being particularly crucial for bioactivity.[2]

Insights from Analogous Scytalone Dehydratase Inhibitors

By examining SAR studies of other carboxamide fungicides that inhibit scytalone dehydratase, we can extrapolate principles that likely apply to this compound.

-

Aromatic Ring Substitutions (Region A): Studies on other carboxamide inhibitors have shown that electron-withdrawing groups on the phenyl ring generally enhance activity. The 2,4-dichloro substitution pattern in this compound is likely optimal for fitting into a specific pocket in the enzyme's active site. Modifications to the number, position, and nature of these substituents would be a primary focus of any SAR study. For instance, replacing chlorine with other halogens (F, Br) or with small alkyl or alkoxy groups could modulate both the electronic properties and the steric fit.

-

Amide Linker Modifications (Region B): The amide bond is a common feature in many biologically active molecules and is likely involved in hydrogen bonding with the enzyme. Modifications to the linker, such as changing its length or rigidity, could alter the positioning of the terminal groups and impact activity.

-

Hydrophobic Moiety Variations (Region C): The α-cyano-isopropyl group contributes to the lipophilicity of this compound, which can influence its ability to cross cell membranes and bind to the hydrophobic regions of the target enzyme. SAR studies in this region could involve replacing the isopropyl group with other branched alkyl or cycloalkyl groups to probe the size and shape of the hydrophobic pocket. The role of the cyano group could be investigated by replacing it with other small, electron-withdrawing groups.

Experimental Protocols for this compound SAR Studies

To conduct a thorough SAR study on this compound, a series of well-defined experimental protocols are required. The following provides a detailed methodology for the synthesis of analogs and their subsequent biological evaluation.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through a multi-step process. The following is a generalized synthetic route based on published patents.[5][6]

General Synthetic Scheme for this compound Analogs

Caption: A generalized synthetic route for producing this compound analogs for SAR studies.

Step-by-Step Protocol:

-

Synthesis of the Phenoxypropionic Acid Intermediate:

-

To a solution of the desired substituted phenol in a suitable solvent (e.g., toluene), add a base such as sodium hydroxide.

-

Add a 2-chloropropionic acid derivative (e.g., methyl 2-chloropropionate) and heat the reaction mixture.

-

After the reaction is complete, wash the organic phase with water and remove the solvent under reduced pressure to obtain the substituted phenoxypropionic acid ester.

-

Saponify the ester to the corresponding carboxylic acid using a base like sodium hydroxide.

-

-

Formation of the Acid Chloride:

-

Treat the substituted phenoxypropionic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

-

Amide Coupling to Form the Final Analog:

-

Dissolve the desired substituted 2-amino-2-alkylnitrile in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

-

Add the previously synthesized acid chloride dropwise to the solution at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.

-

Purify the final product by column chromatography or recrystallization.

-

In Vitro Antifungal Activity Assay: Mycelial Growth Inhibition

This assay determines the concentration of the test compound required to inhibit the growth of M. oryzae mycelia.[7]

Protocol:

-

Media Preparation: Prepare potato dextrose agar (PDA) and sterilize by autoclaving.

-

Compound Preparation: Dissolve the synthesized this compound analogs in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Poisoned Plate Preparation: While the sterilized PDA is still molten (around 50-60 °C), add the test compounds at various concentrations to create a dilution series. Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing M. oryzae culture onto the center of each PDA plate.

-

Incubation: Incubate the plates at an optimal temperature for M. oryzae growth (e.g., 25-28 °C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (with no compound) reaches the edge of the plate.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC₅₀ (Effective Concentration for 50% inhibition) value for each analog using probit analysis or other suitable statistical methods.

In Vivo Antifungal Activity Assay: Rice Blast Control on Seedlings